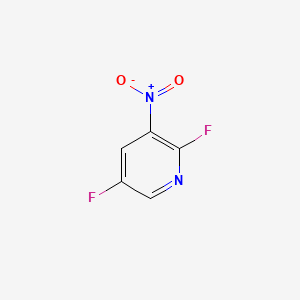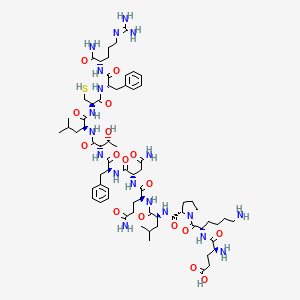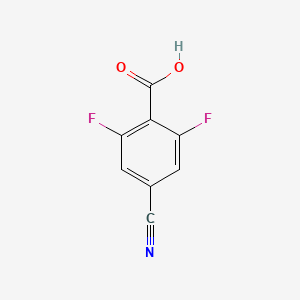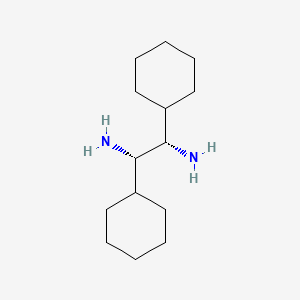
(1S,2S)-1,2-二环己基乙烷-1,2-二胺
描述
(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine is an organic compound characterized by two cyclohexyl groups attached to a central ethane backbone, with two amine groups positioned on the first and second carbon atoms. This compound is notable for its chiral centers, which confer specific stereochemistry, making it valuable in various chemical applications.
科学研究应用
(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of polymers, resins, and other materials requiring specific stereochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine typically involves the reduction of the corresponding diketone or diimine precursor. One common method is the catalytic hydrogenation of 1,2-dicyclohexylethane-1,2-dione using a suitable catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures. The reaction is carried out in an inert solvent like ethanol or methanol to yield the desired diamine.
Industrial Production Methods
On an industrial scale, the production of (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine may involve continuous flow hydrogenation processes to ensure high efficiency and yield. The use of robust catalysts and optimized reaction conditions, such as temperature control and pressure regulation, are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under controlled conditions.
Reduction: Catalysts like Raney nickel or lithium aluminum hydride are commonly employed.
Substitution: Acid chlorides or anhydrides are typical reagents for forming amides, while aldehydes or ketones are used for imine formation.
Major Products
The major products formed from these reactions include various substituted amines, amides, and imines, depending on the specific reaction conditions and reagents used.
作用机制
The mechanism by which (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine exerts its effects depends on its application. In catalysis, the compound acts as a chiral ligand, coordinating with metal centers to facilitate enantioselective reactions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
(1R,2R)-1,2-Dicyclohexylethane-1,2-diamine: The enantiomer of the compound, with similar chemical properties but different stereochemistry.
Cyclohexane-1,2-diamine: Lacks the ethane backbone, resulting in different reactivity and applications.
1,2-Diaminocyclohexane: Similar structure but without the ethane linkage, affecting its chemical behavior.
Uniqueness
(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine is unique due to its specific stereochemistry, which imparts distinct chiral properties valuable in asymmetric synthesis and catalysis. Its ability to form stable complexes with metal ions makes it a versatile ligand in various chemical processes.
属性
IUPAC Name |
(1S,2S)-1,2-dicyclohexylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h11-14H,1-10,15-16H2/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYUCDBIJSSHEP-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(C2CCCCC2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]([C@H](C2CCCCC2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679477 | |
| Record name | (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179337-54-3 | |
| Record name | (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 179337-54-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,5R,6S)-5-Hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid](/img/structure/B574544.png)

![[(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol](/img/structure/B574550.png)
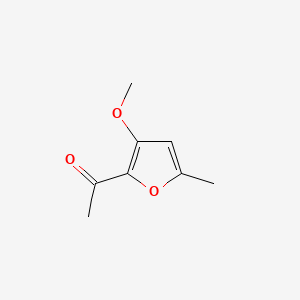
![(3aR)-6-Ethoxy-3aalpha,8balpha-dihydro-1H-cyclopenta[b]benzofuran-7-ol](/img/structure/B574555.png)
